2,4-Dimethyl-4-propylheptane is an organic compound classified as an alkane, characterized by its molecular formula . This compound features a heptane backbone with two methyl groups located at the second and fourth carbon atoms, along with a propyl group attached to the fourth carbon. Its structure can be visualized as follows:
textCH3 |CH3-CH-CH-CH-CH2-CH2-CH3 | CH2-CH3
The compound is notable for its branched structure, which affects its physical properties, such as boiling and melting points. The compound's boiling point is approximately 442 K (169 °C), and its melting point is around 246.7 K (-26.5 °C)
As a saturated hydrocarbon, 2,4-Dimethyl-4-propylheptane primarily undergoes reactions typical of alkanes, including:
These reactions are significant in organic synthesis and petrochemical processes.
The synthesis of 2,4-Dimethyl-4-propylheptane can be achieved through several methods:
These methods highlight the versatility of organic synthesis in producing complex hydrocarbons.
While specific interaction studies involving 2,4-Dimethyl-4-propylheptane are scarce, general studies on alkanes indicate that they typically exhibit hydrophobic interactions. This property influences their solubility and reactivity in biological systems. Further research may be necessary to explore specific interactions with biological molecules or other chemical species.
Several compounds share structural similarities with 2,4-Dimethyl-4-propylheptane. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethyl-4-propylheptane | C12H26 | Similar branching but different methyl positioning |
3-Methyl-3-heptylcyclopropane | C12H24 | Contains a cyclopropane ring |
2-Ethyl-3-methylhexane | C10H22 | Shorter carbon chain; different branching |
3,3-Dimethylpentane | C8H18 | Fewer carbons; more compact structure |
The uniqueness of 2,4-Dimethyl-4-propylheptane lies in its specific arrangement of substituents on the heptane backbone. The combination of two methyl groups and a propyl group at designated positions creates distinct physical and chemical properties compared to its analogs. This structural configuration may also influence its behavior in combustion and solvation processes differently than other similar compounds.